2-(4,5-Dimethoxy-2-nitrophenyl)imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-5-7(11-12-3-4-13-11)8(14(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
UUKNMZRLOMVTGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC=CN2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Photochemistry and Photophysical Mechanisms of 2 4,5 Dimethoxy 2 Nitrophenyl Imidazole and Ortho Nitrobenzyl Analogs
Fundamental Photoreaction Mechanisms of Ortho-Nitrobenzyl Systems
The photochemistry of ortho-nitrobenzyl (o-NB) compounds is a cornerstone of photoremovable protecting group chemistry. The core mechanism, while subject to variations based on substitution patterns and the surrounding environment, follows a well-established sequence of events upon UV irradiation. nih.gov This process is valued for its ability to be triggered by light, offering spatial and temporal control over chemical reactions. nih.govnih.gov
Photo-induced Intramolecular Hydrogen Abstraction
The primary photochemical event for an o-nitrobenzyl system is a photo-induced intramolecular hydrogen abstraction. nih.govresearchgate.net Upon absorption of a photon, the o-nitrobenzyl chromophore is promoted to an electronically excited state. researchgate.netacs.org In this excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the γ-position). nih.gov This hydrogen transfer can proceed from either the lowest excited singlet (S₁) or triplet (T₁) state. acs.orgresearchgate.netrsc.org
Formation and Transformation of Aci-nitro Intermediates
Following the initial hydrogen abstraction, a transient species known as an aci-nitro intermediate is formed. nih.govacs.orgnih.gov This intermediate is a tautomer of the initial nitro compound and is central to the subsequent chemical transformations. nih.govacs.org The formation of the aci-nitro species can occur on a picosecond to nanosecond timescale. researchgate.net
Femtosecond transient absorption and stimulated Raman spectroscopy have been instrumental in directly observing the excited-state intermediates leading to the aci-nitro species. acs.orgnih.gov The aci-nitro intermediate exists in equilibrium with its starting nitro form, but its formation is the pivotal step toward the irreversible release of the protected group. acs.org The stability and decay pathways of the aci-nitro intermediate are influenced by factors such as the substitution on the aromatic ring and the nature of the solvent. researchgate.net For instance, the presence of dimethoxy groups, as in 2-(4,5-dimethoxy-2-nitrophenyl)imidazole, is known to affect the properties of these intermediates. researchgate.net
Subsequent Cyclization and Hydrolysis Pathways
This cyclic intermediate is also transient and subsequently cleaves to yield the final photoproducts. nih.gov In the case of o-nitrobenzyl esters, the products are typically a carboxylic acid (the "uncaged" molecule) and an o-nitrosobenzaldehyde or a related ketone. nih.govnih.gov If the reaction is performed in an aqueous solution, hydrolysis of intermediates can also play a significant role. nih.govresearchgate.net The final nitroso product itself can be photochemically active, potentially leading to secondary reactions such as dimerization to form azobenzene (B91143) derivatives. nih.gov
Role of Excited States and Intersystem Crossing in Photoreactivity
The photoreactivity of o-nitrobenzyl systems is intricately linked to the dynamics of their excited states. Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). acs.org From here, it can undergo several processes. One pathway is direct intramolecular hydrogen abstraction from the S₁ state to form the aci-nitro intermediate. acs.orgacs.org
Photophysical Processes and Deactivation Pathways
Understanding the photophysical processes that compete with the desired photoreaction is essential for optimizing o-nitrobenzyl-based systems. These processes include non-radiative decay pathways that return the excited molecule to the ground state without any net chemical change.
Singlet and Triplet State Dynamics
The dynamics of the singlet and triplet excited states are complex and dictate the fate of the photoexcited molecule. youtube.comarxiv.org The excited singlet state (S₁) is typically short-lived, with a lifetime on the order of picoseconds. acs.org It can decay back to the ground state via internal conversion or fluorescence, although fluorescence quantum yields for many nitrobenzyl derivatives are often low. instras.com
Interactive Table: Photophysical Properties of Selected Nitrobenzyl Derivatives This table presents representative data for ortho-nitrobenzyl systems. Specific values for this compound may vary.
| Compound / System | Excitation λ (nm) | Quantum Yield (Φ) | Key Intermediate | Intermediate Lifetime | Reference |
|---|---|---|---|---|---|
| o-Nitrobenzyl Acetate (B1210297) | 260 | ~0.1 | Aci-nitro | 1 ps and 1 ns components | researchgate.net |
| 4,5-Dimethoxy-o-nitrobenzyl Esters | 308 | Varies with leaving group | Triplet State / Aci-nitro | - | researchgate.net |
| o-Nitrotoluene | - | - | (Z)-aci-nitro / (E)-aci-nitro | S₁: 1 ps; T₁: 430 ps | acs.org |
| o-Nitrobenzaldehyde | - | - | Biradical / Ketene | - | acs.org |
Kinetic Analysis of Photoreactions
The kinetics of photorelease from ortho-nitrobenzyl cages are complex and involve multiple transient intermediates. Following the initial formation of the aci-nitro intermediate, a series of thermal reactions occur, ultimately leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct. acs.orgresearchgate.net
The quantum yield of photorelease, which is a measure of the efficiency of the photochemical process, can vary significantly depending on the specific ortho-nitrobenzyl derivative and the leaving group.
Influence of Molecular Structure on Photochemical Efficiency
The efficiency and rate of photorelease from ortho-nitrobenzyl compounds are highly dependent on their molecular structure, including substituents on the aromatic ring and the nature of the leaving group.
Substituents on the leaving group can exert significant electronic effects on the rate of photolysis. A study on the photolysis of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged N-phenylpyrimidine-2-amine scaffold investigated the effect of various substituents on the para-position of the N-phenyl ring. researchgate.net The results demonstrated that electron-donating groups on the leaving group scaffold significantly slow down the photorelease rate. researchgate.net
For example, a strong electron-donating dimethylamine (B145610) group almost completely halted the photolysis under the experimental conditions. researchgate.net In contrast, electron-withdrawing groups did not substantially increase the photorelease rate compared to the unsubstituted compound. researchgate.net This indicates that the electronic properties of the entire molecule, not just the photolabile group, must be considered when designing caged compounds. researchgate.net A clear correlation was found between the Hammett constant (σp) of the substituent and the observed reaction rate for electron-donating groups. researchgate.net
| Compound | Substituent (R) | Hammett Constant (σp) | Reaction Rate (µM/s) |
|---|---|---|---|
| 1 | N(CH₃)₂ | -0.83 | ~0 |
| 2 | OCH₃ | -0.27 | 0.61 |
| 3 | CH₃ | -0.17 | 1.52 |
| 4 | H | 0.00 | 2.86 |
| 5 | Br | 0.23 | 3.05 |
| 6 | CF₃ | 0.54 | 3.16 |
The environment in which the photoreaction occurs plays a crucial role in determining the reaction pathway and kinetics. Solvent and pH can influence the stability of intermediates and the rates of proton transfer steps.
For 2-nitrobenzyl alcohols, two competing reaction pathways for the primary aci-nitro intermediate have been identified. researchgate.net In aprotic solvents, or in aqueous solutions at very high or low pH, a pathway involving proton transfer to form a hydrated nitroso compound is dominant. researchgate.net However, in aqueous solutions with a pH between 3 and 8, the classical mechanism involving cyclization to a benzisoxazolidine intermediate, followed by ring-opening, prevails. researchgate.net
The photorelease of molecules from 2-nitrobenzyl ethers has also been shown to be highly pH-dependent. acs.org In buffered aqueous solutions around pH 7, a novel reaction pathway for the aci-nitro tautomers was discovered. acs.org Furthermore, the rate-limiting step can change with pH; for instance, the decay of a hemiacetal intermediate limits the release rate at pH values below 8 for 2-nitrobenzyl methyl ether. acs.org The presence of water can also directly influence the kinetics by quenching the aci-nitro intermediate, as observed for 4,5-dimethoxy-2-nitrobenzyl alcohol. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4,5-dimethoxy-2-nitrophenyl)imidazole. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the aromatic nitrophenyl ring, and the methoxy (B1213986) groups. The protons on the imidazole ring typically appear as singlets or doublets. The aromatic protons on the dimethoxy-nitrophenyl ring would exhibit chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing nitro group and electron-donating methoxy groups. The two methoxy groups would likely appear as sharp singlets, potentially with slightly different chemical shifts. The N-H proton of the imidazole ring would present as a broad singlet, the position of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The chemical shifts would confirm the presence of the imidazole and benzene rings, the carbon attached to the nitro group, and the carbons of the methoxy groups. Quaternary carbons, such as those at the points of substitution on the rings, would also be clearly identifiable.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on known data for similar substituted nitrophenyl and imidazole compounds, the expected chemical shifts can be predicted.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Imidazole C-H | 7.0 - 8.0 | 115 - 140 |
| Imidazole N-H | 11.0 - 13.0 (broad) | - |
| Aromatic C-H (Nitrophenyl) | 7.0 - 8.5 | 105 - 155 |
| Methoxy (-OCH₃) Protons | 3.8 - 4.1 | 56 - 58 |
This is an interactive data table. The values are predictive and based on analogous structures.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and to establish the connectivity between the imidazole and the nitrophenyl rings.
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.
The fragmentation of related nitroimidazole compounds upon ionization often involves characteristic losses. Key fragmentation pathways for this compound would likely include:
Loss of the nitro group (NO₂) or parts of it (e.g., NO).
Cleavage of the methoxy groups, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Fission of the bond connecting the imidazole and the nitrophenyl rings.
Rupture of the imidazole ring itself.
Studying these fragmentation patterns helps to confirm the proposed structure and the arrangement of the substituents on the aromatic ring.
Time-Resolved Spectroscopy for Elucidating Reaction Intermediates and Kinetics
The 2-nitrophenyl moiety, particularly with electron-donating dimethoxy groups as seen in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is a well-known photolabile protecting group. Time-resolved spectroscopic techniques are essential for studying the rapid photochemical reactions that this compound is expected to undergo upon UV irradiation.
The generally accepted photochemical mechanism for o-nitrobenzyl compounds involves an intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic position (in this case, a C-H bond on the imidazole ring is sterically accessible). This leads to the formation of a transient aci-nitro intermediate, which then rearranges to release a nitroso product. cdnsciencepub.comacs.orgresearchgate.net
Laser flash photolysis (LFP) is a powerful technique for studying transient species with lifetimes in the nanosecond to millisecond range. unimelb.edu.auscielo.br In the context of this compound, LFP would be used to generate and observe the triplet excited state and the aci-nitro intermediate. researchgate.net For DMNB derivatives, a triplet state with significant charge-transfer character has been identified as a major transient species. researchgate.net LFP experiments would allow for the determination of the lifetimes of these intermediates and their reaction rate constants, providing insight into the kinetics of the photochemical rearrangement.
Transient absorption spectroscopy (TAS) can monitor photochemical events on even faster timescales, from femtoseconds to microseconds. Upon excitation with a UV laser pulse, the evolution of the excited states can be tracked. For closely related o-nitrobenzyl ethers, TAS has revealed that the aci-nitro intermediate is formed rapidly from the singlet excited state. acs.org The technique allows for the direct observation of the initial excited states (singlet and triplet) and their conversion into subsequent intermediates. For DMNB derivatives, TAS studies help differentiate the pathways leading to product formation from those leading to non-productive decay back to the ground state. instras.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of the compound by probing its vibrational modes. These techniques are excellent for identifying key functional groups.
FTIR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in this compound. Key expected absorptions include:
N-H stretch from the imidazole ring, typically a broad band around 3100-3400 cm⁻¹.
Aromatic C-H stretches just above 3000 cm⁻¹.
Aliphatic C-H stretches from the methoxy groups, typically in the 2850-2960 cm⁻¹ region.
Asymmetric and symmetric NO₂ stretches for the nitro group, which are strong bands typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. researchgate.net
C=N and C=C stretching vibrations from the imidazole and aromatic rings in the 1400-1625 cm⁻¹ region. scirp.org
C-O stretches from the methoxy groups, typically strong bands in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitro group, which are often strong in Raman spectra.
Expected Vibrational Frequencies (FTIR):
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |
| Aromatic/Imidazole C=C, C=N | 1400 - 1625 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |
This is an interactive data table. The values are predictive and based on analogous structures.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
This analysis would confirm the connectivity of the atoms and reveal the relative orientation of the imidazole and nitrophenyl rings. Due to steric hindrance, it is likely that the two rings are not coplanar. X-ray crystallography would also provide crucial information about intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, and how the molecules pack in the crystal lattice. This structural information is invaluable for interpreting the compound's properties and for computational modeling studies.
Applications of 2 4,5 Dimethoxy 2 Nitrophenyl Imidazole As a Chemical Tool in Research
Photoremovable Protecting Groups (PPGs) and Caged Compounds
The primary application of the 2-(4,5-dimethoxy-2-nitrophenyl) functionality is in the construction of photoremovable protecting groups (PPGs), often referred to as "caging" groups. psu.edu These groups allow researchers to temporarily mask the function of a molecule, which can then be restored with spatial and temporal precision by applying light, typically in the UV-A range (350-400 nm). wiley-vch.deresearchgate.net The 4,5-dimethoxy substitution pattern on the 2-nitrobenzyl cage offers advantages over the parent 2-nitrobenzyl group, including a shift in absorption to longer, less damaging wavelengths and often a higher quantum yield of photolysis. nih.govnih.gov
The synthesis of imidazole (B134444) derivatives bearing the DMNB photolabile group can be approached in two primary ways. The title compound, 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole, can be synthesized through a multi-component condensation reaction, a classic method for forming the imidazole ring.
Radziszewski Imidazole Synthesis: This approach involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). To obtain the title compound, 4,5-dimethoxy-2-nitrobenzaldehyde serves as the aldehyde component.
| Component | Role in Synthesis |
| 4,5-Dimethoxy-2-nitrobenzaldehyde | Provides the photo-cleavable 2-nitrophenyl moiety at the C2 position of the imidazole. |
| Glyoxal or Benzil (B1666583) | Forms the C4 and C5 positions of the imidazole backbone. |
| Ammonium Acetate (B1210297) | Acts as the source of the two nitrogen atoms for the imidazole ring. |
This table outlines the components for a plausible synthesis of this compound.
An alternative strategy involves "caging" a pre-existing imidazole-containing molecule. In this method, a reactive DMNB derivative, such as 4,5-dimethoxy-2-nitrobenzyl bromide, is used to alkylate one of the nitrogen atoms of the imidazole ring. psu.edu This creates an N-DMNB bond that is photolabile, allowing for the controlled release of the parent imidazole compound upon irradiation. This approach is particularly useful for caging biologically active molecules where the imidazole nitrogen is crucial for activity, such as in specific amino acid residues like histidine.
The photo-release mechanism for 2-nitrobenzyl-based PPGs is well-established. psu.edunih.gov Upon absorption of a photon, the 2-nitro group undergoes an intramolecular redox reaction, abstracting a hydrogen atom from the benzylic carbon. This process leads to the formation of a transient species known as an aci-nitro intermediate. nih.govnih.gov This intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond connecting the benzylic carbon to the protected molecule.
The key steps are:
Photoexcitation: Irradiation with UV light excites the nitroaromatic system.
Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position, forming an aci-nitro intermediate.
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, resulting in the cleavage of the bond to the protected substrate.
Product Formation: This process releases the active molecule (e.g., the imidazole-containing species) and generates a byproduct, typically 4,5-dimethoxy-2-nitrosobenzaldehyde. researchgate.net
This strategy has been widely used to cage a variety of biomolecules, including neurotransmitters, nucleotides like ATP, and amino acids in peptides, enabling precise studies of dynamic biological processes. psu.eduwiley-vch.de While direct studies on the release of imidazole from the title compound are not extensively documented, the known reactivity of the DMNB group provides a robust framework for its application in releasing imidazole-based substrates or uncaging a system where the imidazole itself is the photolabile trigger.
Photoresponsive Materials and Supramolecular Systems
The integration of the this compound moiety into larger molecular assemblies allows for the creation of materials whose properties can be modulated by light.
Photoresponsive polymers can be designed by incorporating photo-cleavable units into their structure. A monomer derived from this compound could be copolymerized with other monomers to create polymers with photolabile pendant groups or cross-linkers. Upon irradiation, the cleavage of the DMNB group can induce significant changes in the polymer's properties, such as:
Solubility: Cleavage can alter the polarity of the polymer, changing its solubility in a given solvent.
Degradation: If the photolabile group is part of the polymer backbone, irradiation can lead to polymer chain scission and material degradation, a property useful in drug delivery and tissue engineering scaffolds.
Surface Properties: Light-induced cleavage can expose or remove functional groups on a material's surface, altering properties like wettability or cell adhesion.
While specific examples incorporating the exact title compound are sparse, the principle has been demonstrated with other DMNB derivatives in various polymeric systems. nih.gov
Photochromic systems undergo a reversible change in their absorption spectra upon irradiation. While the 2-nitrobenzyl cleavage is typically an irreversible process, the broader family of nitrophenyl-imidazoles has been explored in the context of chromotropism (color change in response to a stimulus). For instance, certain 2-(nitrophenyl)imidazole derivatives exhibit thermochromism, changing color upon heating due to the loss of guest solvent molecules and alterations in intermolecular hydrogen bonding. rsc.orgrsc.org
Furthermore, other imidazole-based systems have been designed to be truly photoswitchable. These designs often rely on different photochemical mechanisms, such as the E/Z isomerization found in azobenzene-linked imidazoles or light-induced conformational changes in twisted molecular structures, rather than photocleavage. rsc.org These examples highlight the versatility of the imidazole scaffold in designing photoresponsive systems, suggesting that with appropriate molecular engineering, derivatives of the title compound could be adapted for photoswitching applications.
The imidazole and nitrophenyl components of the molecule provide sites for non-covalent interactions, making it a candidate for use in supramolecular chemistry. The imidazole ring can participate in hydrogen bonding (as both a donor and acceptor) and can coordinate with metal ions. researchgate.net
Research on related 2-(nitrophenyl)-4,5-diphenylimidazoles has shown their ability to form crystalline inclusion compounds with various guest molecules. rsc.org In these structures, the guest molecules are held within a host lattice formed by the imidazole derivatives, linked through extensive hydrogen bond networks. The nitro group and the imidazole nitrogens are key interaction sites that direct this self-assembly. This capacity for forming ordered, multi-component assemblies makes these compounds interesting for applications in crystal engineering, separation science, and the development of molecular sensors.
Advanced Probes and Imaging Tools
Photoactivatable Fluorescent Probes
Photoactivatable fluorescent probes are molecules that are initially non-fluorescent or emit at a different wavelength and can be "switched on" or have their fluorescence properties altered upon irradiation with a specific wavelength of light. The this compound structure is ideally suited for the creation of such probes. ccspublishing.org.cnmdpi.com
In a typical design, a fluorescent dye can be chemically attached to the imidazole ring, while its fluorescent properties are "caged" or quenched by the DMNB group. Upon exposure to UV light, the DMNB group undergoes a photochemical reaction and is cleaved, releasing the fluorophore and restoring its fluorescence. researchgate.net This allows researchers to precisely control when and where a fluorescent signal is generated within a biological sample, such as a living cell.
Detailed Research Findings:
While specific studies on probes derived directly from this compound are not extensively documented in publicly available literature, the principles of their function can be inferred from research on other DMNB-caged compounds. For instance, DMNB has been successfully used to cage a variety of molecules, including serine, effectively rendering them biologically inactive until their release is triggered by light. mdpi.com The photolysis of DMNB-caged carboxylic acids has been shown to yield fluorescent byproducts, a property that could potentially be harnessed or would need to be considered in probe design. nih.gov
The general mechanism for the photocleavage of the DMNB group involves an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and 2-nitrosoacetophenone. researchgate.net The rate and efficiency of this uncaging process are critical for the performance of the photoactivatable probe.
| Property | Description | Reference |
| Activation Wavelength | Typically ~350-360 nm for DMNB-caged compounds. | nih.gov |
| Uncaging Mechanism | Intramolecular hydrogen abstraction followed by rearrangement. | researchgate.net |
| Released Byproduct | 2-nitrosoacetophenone derivative. | wiley-vch.de |
Applications in Advanced Microscopy Techniques (e.g., Super-resolution Microscopy)
Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized cell biology by enabling the visualization of cellular structures at the nanoscale. mdpi.comox.ac.uk These methods rely on the ability to sequentially activate and localize single fluorescent molecules.
Probes based on the this compound scaffold could be developed for use in these advanced microscopy techniques. nih.gov By caging a bright and photostable fluorophore with the DMNB group, it is possible to create a probe that is initially "dark." A brief pulse of activation light would uncage a small, random subset of these probes, allowing them to be imaged and their precise location determined. This cycle of activation and imaging can be repeated until a high-resolution image is constructed from the coordinates of thousands of individual molecules. mdpi.com The ability to control the activation of fluorescence with light is a key requirement for these single-molecule localization microscopy techniques. mdpi.com
Chemo- and Biosensors Utilizing Imidazole Scaffolds
The imidazole ring is a versatile component in the design of chemosensors and biosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. nih.gov While specific sensors based on this compound are not widely reported, the combination of the imidazole's recognition capabilities and the DMNB's photoresponsive nature presents intriguing possibilities for sensor design.
A potential application lies in the creation of photoactivatable sensors. In such a design, the DMNB group could be used to block the binding site of the imidazole for a specific analyte. Upon irradiation, the DMNB group would be removed, "activating" the sensor and allowing it to bind to its target, resulting in a detectable signal, such as a change in fluorescence. This would enable the controlled monitoring of specific ions or molecules in a defined area and at a precise time.
Research on other imidazole-based sensors has demonstrated their effectiveness in detecting various metal ions, including Cu(II) and Hg(II), often through a "turn-off" fluorescence mechanism. chemicalbook.com Furthermore, the photo-oxidation of certain imidazole derivatives can be harnessed for sensing applications, indicating the rich photochemistry of this heterocyclic scaffold. rsc.org
Applications in Proteomics and Gene Regulation Research
The photocleavable nature of the DMNB group makes this compound a potentially valuable tool in proteomics and gene regulation research.
In proteomics, photocleavable linkers are used to study protein-protein interactions. nih.gov A derivative of this compound could be incorporated into a crosslinker that covalently links interacting proteins. Subsequent irradiation with UV light would cleave the DMNB group, allowing for the release and identification of the bound proteins by techniques such as mass spectrometry. nih.gov The imidazole moiety could also serve as a point of attachment or a reactive handle within the crosslinker structure. qiagen.com
In the field of gene regulation, "caged" biological effectors, such as signaling molecules or even short strands of nucleic acids, are used to study cellular processes with high temporal and spatial control. ccspublishing.org.cnnih.gov For example, a molecule involved in gene expression could be rendered inactive by attaching it to a DMNB group derived from this compound. The release of this molecule at a specific time and location within a cell by light activation would allow researchers to study its immediate effects on gene expression. Halogenated imidazole derivatives have been shown to inhibit transcription elongation, highlighting the potential for imidazole-based compounds to influence gene regulation pathways. nih.gov
| Application Area | Potential Role of this compound | Key Feature Utilized |
| Proteomics | Component of a photocleavable crosslinker for studying protein-protein interactions. | DMNB photocleavable group. nih.gov |
| Gene Regulation | To "cage" and control the release of molecules that regulate gene expression. | DMNB photoactivatable group. nih.gov |
Future Directions and Emerging Research Avenues for 2 4,5 Dimethoxy 2 Nitrophenyl Imidazole
Innovations in Synthetic Methodologies for Nitro-aromatic Imidazoles
The synthesis of nitroaromatic compounds, including nitroimidazoles, is a cornerstone of many chemical and pharmaceutical endeavors. researchgate.net Recent research has focused on developing more efficient, sustainable, and versatile synthetic routes.
Innovations in this area are moving towards greener and more efficient protocols. This includes the exploration of novel nitrating agents and catalyst systems that can operate under milder conditions, reducing the environmental impact of traditional methods. rsc.org The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, is also a key area of focus. researchgate.net These approaches streamline the synthetic process, saving time, resources, and reducing waste.
Furthermore, there is a growing interest in the late-stage functionalization of the imidazole (B134444) core. This involves introducing the nitro group or other functionalities at a later point in the synthetic sequence, allowing for greater molecular diversity and the rapid generation of compound libraries for screening purposes.
| Synthetic Approach | Description | Potential Advantages |
| Greener Nitration | Utilization of milder and more selective nitrating agents and catalysts. | Reduced environmental impact, improved safety profile, and higher yields. |
| One-Pot Syntheses | Combination of multiple reaction steps into a single, continuous process. researchgate.net | Increased efficiency, reduced waste, and lower costs. researchgate.net |
| Late-Stage Functionalization | Introduction of key functional groups, like the nitro group, at later stages of the synthesis. | Rapid generation of diverse compound libraries for screening and optimization. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Enhanced control over reaction parameters, improved safety, and scalability. |
Advancements in Theoretical Modeling of Complex Photoreactions
The photochemical behavior of nitroaromatic compounds is notoriously complex. acs.org Understanding the intricate electronic and structural changes that occur upon light absorption is crucial for designing more efficient and predictable photo-cleavable systems.
Advanced computational methods, such as time-dependent density functional theory (TD-DFT) and complete active space self-consistent field (CASSCF) calculations, are becoming increasingly powerful tools for unraveling these photoreaction mechanisms. acs.org These models can simulate the excited-state dynamics of molecules, providing insights into the pathways of photoisomerization and bond cleavage. acs.org
Future research will likely focus on developing more accurate and computationally efficient models that can handle larger and more complex systems. This will enable scientists to predict the photochemical properties of new nitro-aromatic imidazole derivatives with greater confidence, accelerating the design-build-test-learn cycle in the development of novel photo-responsive materials.
Development of Next-Generation Photo-Cleavable Systems with Enhanced Properties
The quest for improved photo-cleavable systems is a major driving force in this field. Researchers are actively pursuing the development of next-generation compounds with enhanced properties, such as:
Red-Shifted Absorption: Shifting the activation wavelength to the red or near-infrared (NIR) region of the electromagnetic spectrum would enable deeper tissue penetration for in vivo applications and reduce potential photodamage to biological samples. mpg.de
Increased Quantum Yields: A higher quantum yield means that more molecules are cleaved per photon absorbed, leading to greater efficiency and requiring lower light doses.
Faster Release Kinetics: For applications requiring rapid activation, such as in neuroscience, photo-cleavable systems with faster release kinetics are highly desirable.
Orthogonal Reactivity: Developing photo-cleavable groups that can be activated by different wavelengths of light would allow for the independent control of multiple processes within the same system.
One promising strategy involves the incorporation of new chromophores or the modification of the existing nitroaromatic scaffold to tune the photophysical properties of the molecule. Additionally, the integration of photo-cleavable systems with other functional moieties, such as targeting ligands or fluorescent reporters, is an active area of research.
| Desired Property | Significance | Research Strategy |
| Red-Shifted Absorption | Deeper tissue penetration for in vivo applications, reduced phototoxicity. mpg.de | Incorporation of new chromophores, modification of the nitroaromatic scaffold. |
| Increased Quantum Yield | Higher efficiency, lower light doses required. | Fine-tuning of electronic properties, minimizing non-productive decay pathways. |
| Faster Release Kinetics | Rapid activation for time-sensitive applications. | Modification of the leaving group and the photochemical reaction pathway. |
| Orthogonal Reactivity | Independent control of multiple light-activated events. | Development of photo-cleavable groups responsive to distinct wavelengths. |
Exploration of New Interdisciplinary Applications in Chemical Biology and Materials Science
The unique ability of photo-cleavable compounds to provide spatiotemporal control over molecular function makes them invaluable tools in a wide range of scientific disciplines. mpg.de The imidazole ring is a common feature in many biological structures, including histamine (B1213489) and histidine. researchgate.net
In chemical biology, researchers are exploring the use of 2-(4,5-dimethoxy-2-nitrophenyl)imidazole and related compounds to:
Control protein activity: By caging key amino acid residues with a photo-cleavable group, the function of a protein can be turned on or off with light.
Regulate gene expression: Light-activated release of signaling molecules or transcription factors can provide precise control over gene expression.
Probe cellular pathways: The controlled release of bioactive molecules within living cells allows for the detailed study of complex signaling networks.
In materials science, photo-cleavable systems are being integrated into polymers and other materials to create:
Photo-responsive hydrogels: These materials can change their physical properties, such as swelling or stiffness, in response to light, with applications in drug delivery and tissue engineering.
Smart surfaces: Surfaces that can be switched between different states, such as hydrophilic and hydrophobic, have potential applications in microfluidics and cell culture.
Light-erasable materials: The ability to cleave cross-links within a material using light could lead to the development of recyclable and self-healing materials. mpg.de
High-Throughput Screening and Combinatorial Approaches in Photo-responsive Chemistry
The discovery of new photo-responsive molecules with tailored properties can be accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. researchgate.netnih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the chances of identifying lead candidates with desired characteristics. researchgate.net
Combinatorial chemistry techniques enable the systematic variation of different parts of the molecular structure, such as the aromatic core, the leaving group, and the substituents. researchgate.net The resulting libraries of compounds can then be screened in parallel for their photochemical properties using automated HTS platforms. aip.org This data-rich approach, combined with computational modeling and machine learning algorithms, will be instrumental in navigating the vast chemical space of photo-responsive molecules and in the rational design of next-generation systems.
The integration of automated synthesis, HTS, and in silico design represents a paradigm shift in the field of photo-responsive chemistry, promising to accelerate the pace of discovery and innovation. aip.org
Q & A
Q. Key Considerations :
- Use of chiral amino alcohols (e.g., L-phenylalaninol) can introduce stereochemistry, relevant for catalytic applications .
- Monitor reaction progress via TLC or HPLC to optimize yield.
Basic: How can researchers purify this compound post-synthesis?
Methodological Answer:
Purification strategies include:
Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate:hexane 1:3 to 1:1). Collect fractions and analyze purity via TLC (Rf ~0.3–0.5).
Recrystallization : Dissolve crude product in minimal hot methanol, filter, and slowly evaporate solvent to obtain crystals.
Acid-Base Extraction : For imidazole derivatives, exploit pH-dependent solubility. Adjust to acidic pH (e.g., HCl) for aqueous extraction, then neutralize to precipitate the compound.
Example : achieved 95% purity using ethyl acetate/ethanol/triethylamine (10:1:0.1 v/v/v) for chromatography .
Advanced: How can X-ray crystallography determine the molecular conformation of this compound?
Methodological Answer:
Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure Solution : Employ direct methods (e.g., SHELXT) to solve the phase problem .
Refinement : Refine with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding.
Analysis :
- Calculate dihedral angles between aromatic rings (e.g., imidazole vs. nitrophenyl: ~77.34°) .
- Identify intramolecular interactions (e.g., C–H···π, O–H···N) stabilizing the conformation .
Example : In , the imidazole core showed a planar geometry (r.m.s. deviation = 0.0056 Å) with distinct dihedral angles relative to substituent rings .
Advanced: What computational methods analyze the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) :
- Optimize geometry at B3LYP/6-311++G(d,p) level.
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., triplet energy levels ~3.0–3.1 eV for OLED applications) .
Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions.
Charge Transfer Analysis : Evaluate electron-withdrawing effects of nitro and methoxy groups using Mulliken charges.
Application : utilized DFT to correlate twisted molecular structures with high triplet energies in imidazole-based hosts .
Advanced: How do intermolecular hydrogen bonds influence crystal packing?
Methodological Answer:
Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software .
Packing Visualization : Identify chains or sheets formed via O–H···N or C–H···O interactions (e.g., infinite chains along the b-axis in ) .
Impact on Stability : Stronger hydrogen bonds (e.g., O–H···N with d ≈ 1.8 Å) enhance thermal stability and reduce solubility .
Example : In , O–H···N hydrogen bonds linked molecules into chains, while C–H···π interactions contributed to dense packing .
Advanced: What strategies optimize synthetic yield?
Methodological Answer:
Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (DMSO, MeOH), and catalyst (e.g., KOH) to identify optimal conditions .
Catalyst Screening : Test bases (e.g., NH₄OAc vs. K₂CO₃) for condensation efficiency.
In Situ Monitoring : Use FTIR or NMR to track intermediate formation (e.g., imine formation at ~1600 cm⁻¹).
Case Study : achieved 85% yield using KOH in DMSO at 65°C .
Advanced: How to assess potential pharmacological activity?
Methodological Answer:
Enzyme Inhibition Assays :
- Purify target enzymes (e.g., β-lactamase, carboxypeptidase).
- Measure IC₅₀ via spectrophotometric assays (e.g., nitrocefin hydrolysis for β-lactamase).
Molecular Docking : Use AutoDock Vina to predict binding modes. Align nitro groups with active-site residues (e.g., Zn²⁺ in metalloenzymes) .
Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) and compare with positive controls.
Note : highlights imidazole derivatives as anticancer and antimicrobial agents .
Basic: What spectroscopic techniques confirm the structure?
Methodological Answer:
NMR :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and imidazole NH (δ ~12 ppm, if present).
- ¹³C NMR : Assign carbonyl (δ ~160 ppm) and nitro-substituted carbons (δ ~140 ppm).
IR : Detect nitro stretches (~1520–1350 cm⁻¹) and C–N imidazole vibrations (~1600 cm⁻¹).
HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Example : reported ¹H NMR coupling constants (J = 8.2 Hz) to confirm stereochemistry .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Reproducibility Checks :
- Verify compound purity (≥95% via HPLC).
- Replicate assays under identical conditions (pH, temperature).
Orthogonal Assays : Combine enzyme inhibition with cellular assays (e.g., Western blot for target protein modulation).
Stereochemical Analysis : Use chiral HPLC or circular dichroism to rule out enantiomer-specific effects.
Critical Factor : emphasizes rigorous validation for medical applications due to variability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
